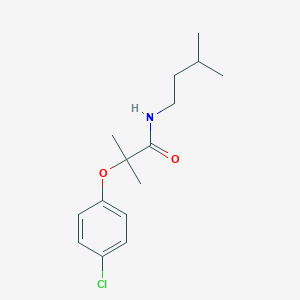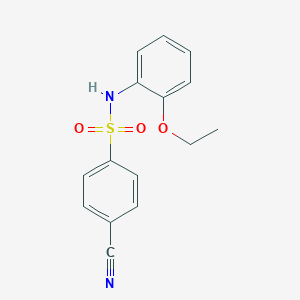
2-(4-chlorophenoxy)-N-isopentyl-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-isopentyl-2-methylpropanamide, also known as fenclonine, is a chemical compound that has been extensively studied for its pharmacological properties. Fenclonine is a selective inhibitor of tryptophan hydroxylase, an enzyme that plays a key role in the synthesis of serotonin.
Wirkmechanismus
Fenclonine selectively inhibits tryptophan hydroxylase, an enzyme that converts tryptophan to 5-hydroxytryptophan, which is then converted to serotonin. By inhibiting tryptophan hydroxylase, 2-(4-chlorophenoxy)-N-isopentyl-2-methylpropanamide reduces serotonin synthesis, leading to a decrease in serotonin levels in the brain.
Biochemical and Physiological Effects:
Fenclonine has been shown to reduce serotonin levels in the brain, leading to changes in behavior and mood. It has also been shown to affect other neurotransmitters, such as dopamine and norepinephrine. Fenclonine has been used to study the role of serotonin in various physiological processes, including sleep, appetite, and sexual behavior.
Vorteile Und Einschränkungen Für Laborexperimente
Fenclonine is a useful tool in studying the role of serotonin in behavior and neurological diseases. Its selective inhibition of tryptophan hydroxylase allows for the specific manipulation of serotonin levels in the brain. However, its use is limited by its potential toxicity and the need for precise dosing to avoid unwanted side effects.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chlorophenoxy)-N-isopentyl-2-methylpropanamide. One area of interest is the study of the effects of serotonin depletion on cognitive function and the development of depression. Another area of interest is the development of more selective inhibitors of tryptophan hydroxylase that can be used to study the role of serotonin in specific physiological processes. Additionally, the potential use of 2-(4-chlorophenoxy)-N-isopentyl-2-methylpropanamide in the treatment of neurological diseases such as Parkinson's and Alzheimer's is an area of ongoing research.
Synthesemethoden
Fenclonine can be synthesized by combining 4-chlorophenol, isopentylamine, and 2-methylpropanoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified through column chromatography to obtain pure 2-(4-chlorophenoxy)-N-isopentyl-2-methylpropanamide.
Wissenschaftliche Forschungsanwendungen
Fenclonine has been extensively studied for its pharmacological properties, particularly its ability to inhibit serotonin synthesis. This has led to its use in various research applications, including the study of serotonin's role in behavior, mood disorders, and neurological diseases. Fenclonine has also been used in the study of the effects of serotonin depletion on cognitive function and the development of depression.
Eigenschaften
Molekularformel |
C15H22ClNO2 |
|---|---|
Molekulargewicht |
283.79 g/mol |
IUPAC-Name |
2-(4-chlorophenoxy)-2-methyl-N-(3-methylbutyl)propanamide |
InChI |
InChI=1S/C15H22ClNO2/c1-11(2)9-10-17-14(18)15(3,4)19-13-7-5-12(16)6-8-13/h5-8,11H,9-10H2,1-4H3,(H,17,18) |
InChI-Schlüssel |
SELLNLVIKRNIDP-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)C(C)(C)OC1=CC=C(C=C1)Cl |
Kanonische SMILES |
CC(C)CCNC(=O)C(C)(C)OC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Ethyl 3-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B263588.png)
![4-isopropyl-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263594.png)


![Ethyl 4-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate](/img/structure/B263611.png)